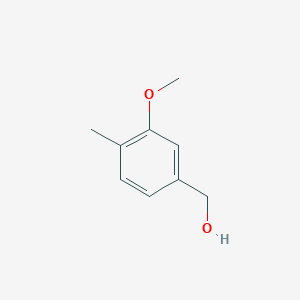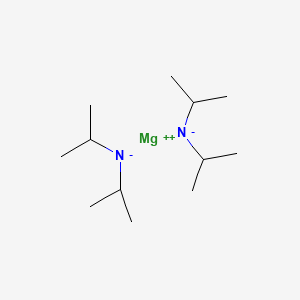-lambda4-sulfanylidene}-4-methylbenzenesulfonamide CAS No. 21306-65-0](/img/structure/B1599766.png)
N-{[4-(Benzyloxy)phenyl](methyl)-lambda4-sulfanylidene}-4-methylbenzenesulfonamide
Descripción general
Descripción
Nuclear protein pirin inhibitor. Inhibits the interaction between Bcl3 oncoprotein and the nuclear protein pirin. Melanoma cell migration inhibitor.
Aplicaciones Científicas De Investigación
Environmental Impact Assessment
Leaching from Microplastics: TPh A has been studied for its leaching behavior from polystyrene microplastics. Research indicates that the leaching process follows a first-order kinetic model, suggesting that leaching is related to the release of molecules at the polymer surface. The size and crystalline state of the microplastics significantly affect the leaching, whereas the content of TPh A has a minimal impact .
Toxicology
Oxidative Stress in Aquatic Organisms: TPh A is the predominant compound of organophosphate flame retardants (OPFRs) and can elicit toxicological effects on fish. Studies have shown that exposure to TPh A can decrease cell viability, promote intracellular oxidative stress, and cause mitochondrial collapse in a dose-dependent manner in fish cells .
Analytical Chemistry
NMR Spectroscopy: In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study molecular structures, TPh A serves as a vital reference standard. Its properties make it suitable for use in this analytical method to determine the molecular structure and dynamics of chemical compounds .
Mecanismo De Acción
Target of Action
TPh A, also known as Triphenyl Compound A or NPD-123, primarily targets the nuclear protein pirin . Pirin is a nuclear protein that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and oxidative stress response .
Mode of Action
TPh A interacts with pirin by binding specifically to it with a Ki of 0.6 µM . This interaction disrupts the formation of the bcl3–pirin complex , which is involved in the regulation of cell proliferation and apoptosis.
Biochemical Pathways
The biochemical pathways affected by TPh A are primarily related to the metabolism of the essential amino acid tryptophan . Tryptophan is the only precursor for the neurotransmitter serotonin (5-HT), which is vital for the processing of emotional regulation, hunger, sleep, and pain, as well as colonic motility and secretory activity in the gut . Tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the biosynthesis of serotonin, is inhibited by TPh A .
Result of Action
The inhibition of TPH by TPh A leads to a reduction in the synthesis of serotonin . This can have a variety of effects at the molecular and cellular level, depending on the specific physiological context. For instance, it could potentially influence mood and behavior, given serotonin’s role as a neurotransmitter.
Propiedades
IUPAC Name |
(NE)-4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUPOWQOXOCVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430555 | |
| Record name | CHEMBL1230119 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(Benzyloxy)phenyl](methyl)-lambda4-sulfanylidene}-4-methylbenzenesulfonamide | |
CAS RN |
21306-65-0 | |
| Record name | CHEMBL1230119 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the precise binding site and mechanism of action remain to be fully elucidated, crystallographic studies have revealed that TPh A binds to pirin. [] Further research is necessary to determine the specific amino acid residues involved in the interaction and the subsequent effects on pirin's function.
A: TPh A (N-{-λ4-sulfanylidene}-4-methylbenzenesulfonamide) is a triphenyl compound with the molecular formula C21H19NO3S2. [] Detailed spectroscopic data, including NMR and mass spectrometry, have not yet been reported in the scientific literature.
A: Current research primarily focuses on TPh A's binding affinity to pirin. [] Studies on its material compatibility, stability under various conditions (temperature, pH, light), and potential applications in different material settings have not been conducted yet.
A: Existing research on TPh A does not indicate any catalytic properties. [] Its primary role, as identified so far, is as a binding molecule for the human protein pirin. Further investigations are needed to explore any potential catalytic activities.
A: To date, there have been no published reports on computational studies, such as molecular docking simulations, quantum chemical calculations, or quantitative structure-activity relationship (QSAR) models, involving TPh A. [] Such studies could provide valuable insights into its binding mode, interaction energies, and potential for structural optimization.
A: Limited information is available on the SAR of TPh A. Initial screening identified a structurally related compound, TPh B, that did not exhibit significant binding to pirin. [] This suggests that specific structural features of TPh A are crucial for its interaction with pirin. Systematic modifications and evaluation of analogs are necessary to establish a comprehensive SAR profile.
A: Currently, research primarily focuses on TPh A's binding to pirin. [] Information about its stability under various storage conditions, formulation strategies for enhanced solubility or bioavailability, and potential for in vivo applications remains to be explored.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)




![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)






